(6S)-6-Hydroxy-8-methoxy-octanoic Acid Methyl Ester-d5
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Overview
Description
(6S)-6-Hydroxy-8-methoxy-octanoic Acid Methyl Ester-d5 is a deuterated derivative of (6S)-6-Hydroxy-8-methoxy-octanoic Acid Methyl Ester. This compound is characterized by the presence of a hydroxyl group at the sixth carbon, a methoxy group at the eighth carbon, and a methyl ester functional group. The deuterium labeling (d5) indicates the presence of five deuterium atoms, which are isotopes of hydrogen. This labeling is often used in scientific research to trace the compound’s behavior in various reactions and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-Hydroxy-8-methoxy-octanoic Acid Methyl Ester-d5 typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected octanoic acid derivative.
Methoxylation: The methoxy group at the eighth carbon is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst, such as sulfuric acid or hydrochloric acid.
Deuterium Labeling: The incorporation of deuterium atoms is achieved through the use of deuterated reagents or solvents during the synthesis steps.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reagents used.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 6-oxo-8-methoxy-octanoic acid methyl ester.
Reduction: Formation of 6-hydroxy-8-methoxy-octanol.
Substitution: Formation of 6-hydroxy-8-substituted-octanoic acid methyl ester.
Scientific Research Applications
(6S)-6-Hydroxy-8-methoxy-octanoic Acid Methyl Ester-d5 is used in various scientific research applications:
Chemistry: As a labeled compound, it is used in mechanistic studies to trace reaction pathways and intermediates.
Biology: It is used in metabolic studies to understand the biotransformation and metabolic fate of similar compounds.
Medicine: It serves as a reference standard in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new synthetic methodologies and in the production of labeled pharmaceuticals for research purposes.
Mechanism of Action
The mechanism of action of (6S)-6-Hydroxy-8-methoxy-octanoic Acid Methyl Ester-d5 depends on its specific application. In metabolic studies, the compound is metabolized by enzymes, and the deuterium labeling allows for the tracking of metabolic pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s behavior and effects.
Comparison with Similar Compounds
(6S)-6-Hydroxy-8-methoxy-octanoic Acid Methyl Ester: The non-deuterated version of the compound.
(6S)-6-Hydroxy-8-methoxy-octanoic Acid Ethyl Ester: An ethyl ester analog.
(6S)-6-Hydroxy-8-methoxy-decanoic Acid Methyl Ester: A longer-chain analog.
Uniqueness: The deuterium labeling in (6S)-6-Hydroxy-8-methoxy-octanoic Acid Methyl Ester-d5 provides unique advantages in research applications, such as improved stability and the ability to trace the compound in complex biological systems. This makes it particularly valuable in studies where precise tracking of the compound’s fate is essential.
Properties
CAS No. |
1346617-01-3 |
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Molecular Formula |
C10H20O4 |
Molecular Weight |
209.297 |
IUPAC Name |
methyl (6S)-5,5,6,7,7-pentadeuterio-6-hydroxy-8-methoxyoctanoate |
InChI |
InChI=1S/C10H20O4/c1-13-8-7-9(11)5-3-4-6-10(12)14-2/h9,11H,3-8H2,1-2H3/t9-/m0/s1/i5D2,7D2,9D |
InChI Key |
RYOMNORHIXLLKX-UGBYTQMRSA-N |
SMILES |
COCCC(CCCCC(=O)OC)O |
Origin of Product |
United States |
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